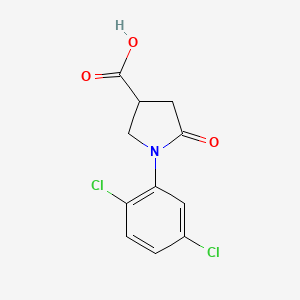

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9Cl2NO3 and its molecular weight is 274.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Complexation and Molecular Interaction Studies

Research demonstrates the significance of carboxylic acid functionalities in the complexation of nucleotide bases, highlighting their role in the formation of complexes through hydrogen bonds and π-stacking interactions. The microenvironment around the carboxylic acid group markedly alters its complexation behavior, influencing the nucleotide base selectivity and association constants. This property is crucial for understanding molecular interactions in biological systems and the design of molecular sensors or drug delivery systems (Zimmerman, Wu, & Zeng, 1991).

Crystal Engineering and Supramolecular Assemblies

The ability of carboxylic acids to form supramolecular assemblies through crystal engineering is well-documented. Studies on 1,2,4,5-benzenetetracarboxylic acid demonstrate its capability to form diverse complexes with aza donor molecules, leading to various host-guest systems and assemblies with infinite molecular tapes. These findings are pertinent to the development of new materials with potential applications in catalysis, separation, and drug delivery (Arora & Pedireddi, 2003).

Environmental Applications

Carboxylic acids are involved in the electrochemical degradation of environmental pollutants, such as 2,4,5-trichlorophenoxyacetic acid. The study shows that acidic aqueous solutions of this compound can be rapidly degraded by peroxi-coagulation using an Fe anode and an O2-diffusion cathode, where carboxylic acids play a crucial role in the degradation process. This research is vital for developing new environmental remediation technologies (Boye, Dieng, & Brillas, 2003).

Gas Adsorption and Selective Sorption

The design of metal-organic frameworks (MOFs) incorporating carboxylic acids for gas adsorption and selective sorption is another significant application. Research in this area has led to the construction of charged non-interpenetrated frameworks that demonstrate varying N2 gas adsorption capacities and CO2 selectivity based on the electronic environment and pore sizes, showing promise for CO2 capture and storage applications (Sen et al., 2014).

Mécanisme D'action

Target of Action

A related compound, 5-(2,5-dichlorophenyl)-2-furoic acid, is known to target methionine aminopeptidase in escherichia coli .

Biochemical Pathways

The related compound’s interaction with methionine aminopeptidase suggests it may influence protein synthesis or maturation .

Result of Action

Based on the target of the related compound, it’s possible that it could influence protein synthesis or maturation .

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTWGQMMZQFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2754021.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2754029.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754033.png)

![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE](/img/structure/B2754044.png)